molecular formula C19H17ClFN3O2 B2815090 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide CAS No. 1706208-97-0

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide

Cat. No.: B2815090
CAS No.: 1706208-97-0
M. Wt: 373.81
InChI Key: AZVNGNSNGPTLBF-UHFFFAOYSA-N
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Description

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide is a complex organic compound that features a benzo[d]oxazole ring, a pyrrolidine moiety, and a benzamide structure with chloro and fluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide typically involves multiple steps:

    Formation of the Benzo[d]oxazole Ring: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Synthesis of the Pyrrolidine Moiety: The pyrrolidine ring is often synthesized via the reaction of a suitable amine with a dihaloalkane, followed by cyclization.

    Coupling of the Benzo[d]oxazole and Pyrrolidine Units: This step involves the formation of a C-N bond between the benzo[d]oxazole and the pyrrolidine units, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the Benzamide Structure: The final step involves the acylation of the coupled intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzo[d]oxazole ring can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chloro and fluoro substituents on the benzamide ring can undergo nucleophilic substitution reactions, often with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, typically under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d]oxazole ring.

    Reduction: Amines derived from the reduction of nitro groups.

    Substitution: Substituted benzamides with various nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. The chloro and fluoro substituents can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(benzo[d]thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide: Similar structure but with a benzo[d]thiazole ring instead of a benzo[d]oxazole ring.

    N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-bromobenzamide: Similar structure but with a bromo substituent instead of a fluoro substituent.

Uniqueness

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-chloro-4-fluorobenzamide is unique due to the specific combination of its structural features, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents can enhance its reactivity and binding affinity, making it a valuable compound for various applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-chloro-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O2/c20-15-10-12(21)7-8-14(15)18(25)22-11-13-4-3-9-24(13)19-23-16-5-1-2-6-17(16)26-19/h1-2,5-8,10,13H,3-4,9,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVNGNSNGPTLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)C4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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